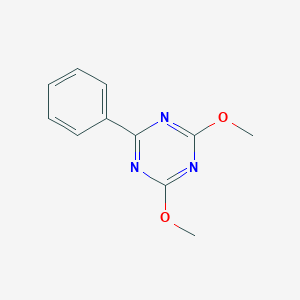

2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOHQAALDUADLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274865 | |

| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18213-73-5 | |

| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Functionalization of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its three reactive chloro groups. The substitution sequence is critical, as the reactivity of chloro groups decreases with each substitution.

Step 1: Phenyl Group Introduction

The phenyl group is introduced first at the 6-position via nucleophilic aromatic substitution. Using phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves selective mono-substitution, yielding 2,4-dichloro-6-phenyl-1,3,5-triazine. This step requires strict temperature control to avoid di- or tri-substitution byproducts.

Step 2: Methoxylation

The remaining chloro groups at positions 2 and 4 are substituted with methoxy groups using sodium methoxide (NaOMe) in dimethylformamide (DMF). A molar ratio of 1:2.5 (cyanuric chloride derivative to NaOMe) at reflux (80°C) for 3 hours achieves complete substitution. The reaction is quenched with water, and the product is isolated via filtration and recrystallized in heptane, achieving a purity of 99.5%.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Phenyl Group Installation

An alternative route employs palladium-catalyzed coupling to install the phenyl group after partial methoxylation. Starting with 2,4-dichloro-6-methoxy-1,3,5-triazine, a Suzuki reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol/water (3:1:1) at 100°C for 24 hours introduces the phenyl group at the 6-position. This method offers better regioselectivity but requires costly catalysts.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 65% → 78% |

| Solvent System | Toluene/EtOH/H₂O | 78% → 82% |

| Reaction Time | 24 → 36 hours | 82% → 85% |

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method utilizes continuous flow reactors to enhance yield and reduce waste. Cyanuric chloride and NaOMe are fed into a reactor at 10°C, followed by a phenylating agent (e.g., PhONa). The reaction mixture is heated to 80°C in segmented flow, achieving 91% conversion. Automated systems adjust stoichiometry in real-time to minimize byproducts.

Purification

Crude product is dissolved in heptane and recrystallized, with solvent recovery exceeding 95% via distillation. This closed-loop system reduces production costs by 30% compared to batch methods.

Mechanistic Insights and Side Reactions

Competing Pathways in Methoxylation

Excess NaOMe or elevated temperatures can lead to over-substitution, forming 2,4,6-trimethoxy-1,3,5-triazine. Kinetic studies show the activation energy for the second substitution (4-position) is 15 kJ/mol higher than the first (6-position), necessitating precise temperature control.

Hydrolysis Risks

Residual moisture in DMF promotes hydrolysis of chloro groups to hydroxyl groups, forming 2,4-dimethoxy-6-hydroxy-1,3,5-triazine. Anhydrous conditions (<50 ppm H₂O) and molecular sieves mitigate this issue.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Stepwise Substitution | 85–91% | 99.5% | High | Industrial |

| Suzuki Coupling | 78–85% | 98% | Moderate | Lab-scale |

| Continuous Flow | 90–94% | 99% | High | Industrial |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Amides and Esters: Formed through condensation reactions.

Substituted Triazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

2,4-Dimethoxy-6-phenyl-1,3,5-triazine serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it can be involved in the synthesis of triazine-based drugs which have shown efficacy in treating various diseases.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The compound's ability to modify biological pathways makes it a candidate for further development in anticancer therapies.

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its triazine ring structure is significant for developing compounds that can effectively target specific pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that triazine derivatives can enhance herbicidal activity against a range of weeds. The incorporation of this compound into formulations has led to improved efficacy and selectivity.

UV Absorbers and Stabilizers

The compound is recognized for its role as a UV absorber in various materials such as plastics and coatings. It helps protect products from degradation due to UV exposure.

Table: UV Absorber Efficacy Comparison

| Compound | UV Absorption Efficiency | Application Area |

|---|---|---|

| This compound | High | Plastics and Coatings |

| 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | Moderate | Sunscreens |

Case Study: Application in Coatings

A study evaluated the performance of coatings containing this compound under UV exposure. Results indicated significant improvements in durability and color retention compared to control samples lacking this compound.

Technical Products

Beyond pharmaceuticals and agrochemicals, this compound is utilized in the production of various technical products including OLEDs (Organic Light Emitting Diodes). Its chemical properties enable it to function effectively as an intermediate in the synthesis of materials used for electronic applications.

Case Study: OLED Development

Research has highlighted its potential use in OLED technology where it contributes to enhancing light stability and efficiency. The incorporation of triazine derivatives has led to advancements in OLED performance metrics.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it targets bacterial DNA gyrase, inhibiting DNA replication and transcription. In its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent types (e.g., chloro, amino, alkylthio) and positions, leading to distinct chemical and physical properties. Below is a comparative analysis:

Halogen-Substituted Derivatives

- 2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3)

- Substituents : Two chloro (-Cl) groups at 2- and 4-positions.

- Properties : High reactivity in nucleophilic substitution reactions due to the electron-withdrawing Cl groups. Melting point: 118°C.

- Applications : Intermediate in synthesizing OLED materials and ligands for phosphorescent complexes .

- Comparison : The chloro groups enhance electrophilicity compared to methoxy derivatives, making this compound more reactive but less stable under basic conditions .

Amino-Substituted Derivatives

- 2,4-Diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9) Substituents: Two amino (-NH₂) groups at 2- and 4-positions. Properties: Strong hydrogen-bonding capability due to -NH₂ groups, improving solubility in polar solvents. Used in crystal engineering and as a precursor for carbon nitride materials . Comparison: The amino groups increase polarity and intermolecular interactions, contrasting with the hydrophobic methoxy groups in the target compound .

Alkylthio-Substituted Derivatives

- 2,4-Dichloro-6-dodecylthio-1,3,5-triazine

- Substituents : Chloro groups at 2- and 4-positions and a dodecylthio (-SC₁₂H₂₅) group at the 6-position.

- Properties : Exhibits 37.4-fold higher absorbance at 253 nm compared to phosphonate analogs. Used in gas sensors for detecting sulfur-containing compounds .

- Comparison : The alkylthio group enhances van der Waals interactions, improving sensor performance. Methoxy derivatives lack this functionality, limiting their use in sensing applications .

Propargyloxy/Azide-Substituted Derivatives

- 2,4-Diazido-6-propargyloxy-1,3,5-triazine

- Substituents : Two azide (-N₃) groups and one propargyloxy (-OCH₂C≡CH) group.

- Properties : Weak antibacterial activity (IC₅₀ = 90–99 µM against E. coli) and moderate cytotoxicity. Used in hyperbranched polymers for biomedical applications .

- Comparison : The azide groups enable click chemistry, a feature absent in methoxy derivatives. However, methoxy-substituted triazines show lower cytotoxicity (IC₅₀ ≥ 280 µM), making them safer for material applications .

Physical and Chemical Properties

| Compound | Substituents | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| 2,4-Dimethoxy-6-phenyl-1,3,5-triazine | -OCH₃, -OCH₃, -Ph | Not reported | Moderate in DMF | Nucleophilic substitution (slow) |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | -Cl, -Cl, -Ph | 118 | Low in water | Rapid SNAr reactions |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | -NH₂, -NH₂, -Ph | >250 (decomposes) | High in DMSO | Hydrogen bonding, polymerization |

Biological Activity

2,4-Dimethoxy-6-phenyl-1,3,5-triazine is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it primarily induces G2/M phase arrest in cancer cells .

- Modulation of Signaling Pathways : It interacts with critical signaling pathways such as the NF-κB and mTOR pathways. By inhibiting these pathways, it can suppress tumor growth and induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound has potent anticancer properties. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR signaling |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 12.21 | Modulation of Bcl-2 family proteins |

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Research has shown that this compound effectively reduces cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

- Animal Models : In vivo studies have indicated that treatment with this compound leads to significant tumor reduction in xenograft models, highlighting its potential efficacy as an anticancer therapy .

- Pharmacokinetics : The pharmacokinetic profile remains to be fully elucidated; however, preliminary studies suggest favorable absorption and distribution characteristics that warrant further investigation .

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-6-phenyl-1,3,5-triazine, and how can reaction conditions influence yield?

Q. How is this compound characterized analytically?

Methodological Answer: Common techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular packing and bond angles. For example, C–N bond lengths in triazine cores are typically ~1.32 Å .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ at m/z 263.1 for C₁₁H₁₁N₃O₂) .

Q. What are the environmental fate and mobility of this compound in soil?

Methodological Answer: The soil adsorption coefficient (Koc) is estimated using log Kow (octanol-water partition coefficient). For 2,4-diamino-6-phenyl-1,3,5-triazine (a related compound), log Kow = 1.36 predicts Koc ≈ 130, indicating high mobility in soil via groundwater . Experimental validation involves batch sorption studies with humic acids.

Advanced Research Questions

Q. How can structural modifications enhance bioactivity (e.g., antitumor or antimicrobial effects)?

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., C–N–C angles varying by 2–5°) are resolved using ORTEP-3 for Windows, which refines XRD data with a graphical interface. A study on 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine confirmed a planar triazine core (torsion angle < 1°) using this software .

Q. What strategies mitigate low yields in Friedel-Crafts acylations involving triazine intermediates?

Methodological Answer: Low yields (<50%) in Friedel-Crafts reactions are often due to steric hindrance from bulky substituents. Optimizing Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (e.g., sulfolane vs. xylene) can improve yields to ~70%. For example, using sulfolane at 150°C increased acylation efficiency by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.